The synthesis of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate can be approached through several methods. A commonly reported method involves the N-alkylation reaction of 2-benzamidoacetic acid with (2,4,6-trimethylphenyl)methyl halides.
The molecular structure of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate can be analyzed using various spectroscopic techniques:
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate can participate in various chemical reactions:
The mechanism of action for compounds like (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate often involves interaction with biological targets such as enzymes or receptors.
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate has several potential applications:
(2,4,6-Trimethylphenyl)methyl 2-benzamidoacetate (CAS: 6645-32-5) represents an advanced benzamidoacetate ester featuring a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. This molecular architecture combines a benzamidoacetate backbone with a tri-substituted benzylic system, resulting in distinctive physicochemical properties and biological interactions. The compound's structural duality enables unique binding modalities with bacterial enzymes, positioning it as a candidate for addressing antimicrobial resistance. Research interest focuses on its hypothesized multimodal antibacterial action and potential efficacy against multidrug-resistant Gram-positive pathogens, distinguishing it from conventional β-lactam or fluoroquinolone antibiotics .
Benzamidoacetate esters constitute a specialized class of N-acylated glycine derivatives characterized by a benzamide group linked to an esterified acetic acid moiety. (2,4,6-Trimethylphenyl)methyl 2-benzamidoacetate (C₁₉H₂₁NO₃; MW 311.4 g/mol) exhibits three critical structural features:
Table 1: Structural Comparison of Key Benzamidoacetate Derivatives
Compound Name | Molecular Formula | Unique Structural Attributes |
---|---|---|
(2,4,6-Trimethylphenyl)methyl 2-benzamidoacetate | C₁₉H₂₁NO₃ | Trimethylphenyl group; high steric hindrance |
Methyl Hippurate | C₁₀H₁₁NO₃ | Unsubstituted phenyl; glycine-like simplicity |
Hippuric Acid | C₉H₉NO₃ | Free carboxylic acid; natural detox metabolite |
Methyl 2-Benzamidoacetate | C₁₁H₁₃NO₃ | Basic ester lacking phenyl substitutions |
Compared to simpler analogs like methyl hippurate (C₁₀H₁₁NO₃), the trimethylphenyl group introduces enhanced rotational barrier and hydrophobic surface area. Molecular modeling reveals this bulk forces the benzamidoacetate chain into a fixed orientation, optimizing it for insertion into hydrophobic enzyme pockets in bacterial targets. The compound's canonical SMILES (CC1=CC(=C(C(=C1)C)COC(=O)CNC(=O)C2=CC=CC=C2)C) explicitly defines this steric configuration, which is absent in unsubstituted derivatives [4].
The development of hindered benzylic esters evolved from early 20th-century observations that ortho-substituted benzoates exhibited enhanced metabolic stability. Key historical milestones include:
Table 2: Evolutionary Comparison of Benzylic Ester Bioactive Agents
Ester Type | Target Specificity | Structural Advantage | Limitation |
---|---|---|---|
Simple Benzoates (e.g., Methyl benzoate) | Broad-spectrum antimicrobial | High chemical stability | Low target specificity |
Triazole Antimicrobials | Fungal CYP enzymes | Heterocyclic specificity | No antibacterial activity |
Hindered Benzamidoacetates | Bacterial metabolic enzymes | Dual hydrophobic/hydrogen-bond domains | Synthetic complexity |
The compound's emergence coincided with recognition that multidrug-resistant Staphylococcus aureus required novel chemotypes. Its proposed multimodal action—combining enzyme inhibition (via benzamido binding) and membrane disruption (via lipophilic phenyl insertion)—contrasted with single-target triazole antifungals. This mechanistic divergence reduces susceptibility to resistance mechanisms prevalent in β-lactam-resistant strains .
Despite promising attributes, critical knowledge gaps impede the compound's development:
Table 3: Critical Research Questions and Proposed Approaches
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Primary target identification | X-ray crystallography of ligase complexes | Validation of binding mechanism |
Resistance development risk | Serial passage assays with MRSA | Quantification of resistance frequency |
Gram-negative activity deficit | Conjugation with siderophore carriers | Enhanced penetration through outer membrane |
Synthetic scalability | Flow chemistry optimization | >50% yield improvement; reduced solvent waste |
The most pressing gap involves mechanistic confirmation. Molecular modeling suggests the benzamido carbonyl hydrogen-bonds with Arg122 of BirA while the trimethylphenyl group occupies a hydrophobic cleft , but experimental validation is absent. Additionally, the ester's metabolic fate in mammalian systems remains uncharacterized—hydrolysis could release hepatotoxic 2,4,6-trimethylbenzyl alcohol. Addressing these questions will determine whether this chemical class fulfills its potential as a next-generation antibacterial scaffold .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: